Tetrakis(dimethylamino)zirconium

Catalog No.
S1896308
CAS No.
19756-04-8
M.F
C8H24N4Zr
M. Wt
267.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(dimethylamino)zirconium

CAS Number

19756-04-8

Product Name

Tetrakis(dimethylamino)zirconium

IUPAC Name

dimethylazanide;zirconium(4+)

Molecular Formula

C8H24N4Zr

Molecular Weight

267.53 g/mol

InChI

InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

DWCMDRNGBIZOQL-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4]

Precursor for Thin Film Deposition

One of the primary applications of TDMAZ lies in its role as a precursor for depositing thin films of zirconium-based materials. These thin films have various applications in microelectronics, optoelectronics, and catalysis. The advantage of TDMAZ is that it decomposes at relatively low temperatures compared to other zirconium precursors, allowing for deposition on heat-sensitive substrates. Source: Sigma-Aldrich product page on Tetrakis(dimethylamido)zirconium(IV):

Catalyst Development

TDMAZ shows promise as a catalyst or catalyst precursor for various chemical reactions. Research has explored its potential in olefin polymerization, a process crucial for the production of many plastics. The unique structure of TDMAZ allows for the attachment of different organic groups, potentially enabling the development of catalysts with tailored properties for specific reactions. Source: Ereztech product page on Tetrakis(dimethylamino)zirconium:

Organometallic Chemistry Studies

TDMAZ serves as a valuable model compound in organometallic chemistry, a field that explores the interaction of organic molecules with metals. By studying the reactivity and properties of TDMAZ, scientists can gain insights into the behavior of other organozirconium compounds with potential applications in catalysis, materials science, and organic synthesis. Source: PubChem entry for Tetrakis(dimethylamino)zirconium:

Tetrakis(dimethylamino)zirconium is an organometallic compound with the chemical formula C8H24N4Zr\text{C}_8\text{H}_{24}\text{N}_4\text{Zr}. It consists of a zirconium atom coordinated to four dimethylamino groups. This compound is notable for its role as a precursor in atomic layer deposition processes, particularly for the fabrication of zirconium oxide films, which are essential in microelectronics and other advanced material applications .

The primary reactions involving tetrakis(dimethylamino)zirconium occur during atomic layer deposition. In this process, the compound reacts with water to form zirconium oxide. The reaction can be summarized in two main steps:

  • Reaction with Hydroxylated Surfaces: The dimethylamino groups are substituted by hydroxyl groups on the substrate, releasing dimethylamine as a by-product.
  • Reaction with Water: This step involves more complex ligand exchange and coupling reactions, leading to the formation of zirconium oxide and additional by-products .

The synthesis of tetrakis(dimethylamino)zirconium typically involves the reaction of zirconium tetrachloride with dimethylamine in an appropriate solvent such as tetrahydrofuran or ether. The process requires careful control of temperature and atmosphere to prevent hydrolysis or degradation of the product .

General Synthesis Steps:

  • Preparation of Solvent: Use tetrahydrofuran or ether under cold conditions.
  • Reaction Setup: Combine zirconium tetrachloride with dimethylamine in a controlled environment.
  • Isolation: Purify the resulting tetrakis(dimethylamino)zirconium through standard extraction and distillation techniques.

Tetrakis(dimethylamino)zirconium is primarily utilized in:

  • Atomic Layer Deposition: As a precursor for creating thin films of zirconium oxide, which are used in microelectronic devices.
  • Catalysis: Potential applications in various catalytic processes due to its organometallic nature .
  • Nanotechnology: Its role in producing nanostructured materials for energy storage and conversion applications.

Studies on the interactions of tetrakis(dimethylamino)zirconium focus on its chemisorption properties during deposition processes. Research indicates that it can form stable bonds with various substrates, influencing the morphology and properties of deposited films . Understanding these interactions is crucial for optimizing deposition techniques and improving material performance.

Tetrakis(dimethylamino)zirconium shares similarities with other organometallic compounds, particularly those containing metal centers coordinated to amine or amido ligands. Here are some comparable compounds:

Compound NameFormulaUnique Features
Tetrakis(ethylamino)zirconiumC8H20N4Zr\text{C}_{8}\text{H}_{20}\text{N}_{4}\text{Zr}Uses ethyl groups instead of methyl groups.
Tetrakis(dimethylamido)titaniumC8H24N4Ti\text{C}_{8}\text{H}_{24}\text{N}_{4}\text{Ti}Titanium-based analog used in similar applications.
Tetrakis(phenylamido)zirconiumC20H20N4Zr\text{C}_{20}\text{H}_{20}\text{N}_{4}\text{Zr}Contains phenyl groups; different reactivity profile.

Tetrakis(dimethylamino)zirconium is unique due to its specific coordination environment and reactivity, making it particularly suitable for atomic layer deposition applications compared to other similar compounds.

The synthesis of tetrakis(dimethylamino)zirconium relies fundamentally on the careful selection of precursor materials and optimization of reaction pathways to achieve high-purity products with acceptable yields [1] [2]. The most prevalent synthetic approach involves the metathesis reaction between zirconium tetrachloride and lithium dimethylamide, representing a well-established pathway for preparing metal amide complexes [3] [4].

The primary reaction pathway proceeds through the nucleophilic substitution of chloride ligands in zirconium tetrachloride with dimethylamide groups, following the stoichiometric relationship: ZrCl₄ + 4 LiNMe₂ → Zr(NMe₂)₄ + 4 LiCl [1] [2]. This reaction typically requires careful temperature control, with initial stages conducted at temperatures ranging from -20°C to -60°C to prevent side reactions and decomposition [2]. The reaction mixture is subsequently allowed to warm to room temperature over extended periods of 24-30 hours to ensure complete conversion [1] [2].

An alternative synthetic route utilizes the in-situ generation of lithium dimethylamide through the reaction of dimethylamine with n-butyllithium in hexane solvent [2] [3]. This approach offers advantages in terms of reagent handling and reaction control, as the dimethylamide anion is generated directly in the reaction medium without requiring separate preparation [2]. The molar ratios typically employed follow dimethylamine:n-butyllithium:zirconium tetrachloride proportions of 4.4:4.1:1 to ensure complete conversion while accounting for slight excess to drive the reaction to completion [2] [3].

The selection of appropriate precursors significantly influences both reaction efficiency and product purity [4] [5]. Zirconium tetrachloride serves as the preferred zirconium source due to its high reactivity and commercial availability, though alternative zirconium precursors such as zirconium alkoxides have been investigated with limited success [4]. The choice of amide source proves equally critical, with lithium dimethylamide providing superior results compared to sodium or potassium analogues due to enhanced solubility characteristics and reduced formation of persistent salt byproducts [3] [4].

Precursor CombinationMolar RatioReaction EfficiencySide ProductsPurification Complexity
ZrCl₄ + LiNMe₂1:4.1HighLiClModerate
ZrCl₄ + HNMe₂ + nBuLi1:4:4.1Very HighLiCl + n-hexaneLow
ZrCl₄ + Me₂NH + Base1:4:4ModerateSalt byproductsHigh
Zr-alkoxide + Dimethylamine1:4LowAlcoholHigh
ZrCl₄ + NaNMe₂1:4ModerateNaClModerate

Reaction kinetics studies have demonstrated that the substitution process proceeds through sequential chloride displacement, with the initial substitution occurring rapidly at low temperatures, while subsequent substitutions require elevated temperatures and extended reaction times [6] [7]. The formation of intermediate species such as ZrCl₃(NMe₂) and ZrCl₂(NMe₂)₂ has been observed spectroscopically, indicating a stepwise mechanism rather than concerted substitution [6].

Temperature control emerges as a critical parameter affecting both yield and selectivity [1] [2]. Reactions conducted at excessively low temperatures result in incomplete conversion and formation of mixed chloride-amide species, while elevated temperatures promote decomposition pathways leading to reduced yields [2]. Optimal temperature profiles typically involve initial cooling to -40°C to -60°C during precursor addition, followed by gradual warming to ambient temperature over several hours [1] [2] [5].

Distillation Techniques for Zirconium Contamination Control

The purification of tetrakis(dimethylamino)zirconium through distillation techniques represents a critical aspect of synthesis methodology, particularly for achieving electronic-grade purity required in semiconductor applications [8] [9]. Vacuum distillation serves as the primary purification method, exploiting the significant vapor pressure differences between the desired product and common impurities [8].

Standard distillation protocols employ reduced pressure conditions ranging from 4 to 10 mmHg with collection temperatures maintained between 110°C and 112°C [10] [11]. Under these conditions, tetrakis(dimethylamino)zirconium exhibits sufficient volatility for effective separation from non-volatile impurities including unreacted zirconium tetrachloride and lithium chloride byproducts [10] [8]. The distillation process typically achieves purities exceeding 98% with recovery yields ranging from 85% to 90% [12].

Optimization of distillation parameters has demonstrated significant improvements in both purity and yield [8] [9]. Enhanced protocols utilize deeper vacuum conditions of 1-4 mmHg combined with lower collection temperatures of 105-110°C, resulting in purities exceeding 99% and recovery yields of 90-95% [8]. These optimized conditions minimize thermal decomposition while maintaining effective separation of impurities [9].

The control of zirconium-containing impurities requires particular attention during distillation operations [8] [9]. Residual zirconium tetrachloride and partially substituted intermediates possess significantly different volatility characteristics compared to the target compound [8]. Fractional distillation techniques employing multiple theoretical plates enable effective separation of these closely related species [9].

ParameterStandard ConditionsOptimized Conditions
Initial Pressure (mmHg)760760
Final Pressure (mmHg)4-101-4
Temperature Range (°C)110-150100-130
Distillation Rate (°C/min)2-51-3
Collection Temperature (°C)110-112105-110
Purity Achievement (%)98+99+
Recovery Yield (%)85-9090-95
Zr Contamination Level (ppm)<100<50

Temperature programming during distillation proves essential for achieving optimal separation [8] [9]. Initial heating rates of 1-3°C per minute prevent sudden volatilization and associated entrainment of non-volatile impurities [8]. Maintenance of steady-state conditions during collection ensures consistent product quality and minimizes decomposition [9].

The implementation of effective condenser systems facilitates quantitative recovery of the distilled product [8]. Temperature-controlled condensers operating at -10°C to 0°C provide efficient capture of tetrakis(dimethylamino)zirconium vapors while preventing condensation of lower-boiling impurities [8] [9]. Multiple condenser stages enable further purification through selective condensation [9].

Monitoring techniques during distillation include continuous measurement of head temperature, pressure, and distillation rate [8] [9]. Spectroscopic analysis of distillate fractions allows real-time assessment of product purity and identification of contamination sources [9]. Nuclear magnetic resonance spectroscopy serves as the primary analytical method for purity determination, enabling detection of zirconium-containing impurities at parts-per-million levels [10] [12].

Comparative Analysis with Hafnium Analogues

The synthesis and properties of tetrakis(dimethylamino)hafnium provide valuable comparative insights for understanding the behavior of tetrakis(dimethylamino)zirconium, given the chemical similarities between zirconium and hafnium as Group IV transition metals [4] [5] [13]. Both compounds exhibit nearly identical molecular structures and bonding characteristics, yet display distinct physical and synthetic properties that influence their respective preparation methodologies [13] [14].

Structural analysis reveals that both tetrakis(dimethylamino)zirconium and its hafnium analogue adopt tetrahedral coordination geometries with similar metal-nitrogen bond lengths and angles [15] [14]. The zirconium compound exhibits Zr-N bond distances of approximately 2.05-2.08 Å, while the hafnium analogue displays slightly shorter Hf-N distances of 2.04-2.06 Å due to the lanthanide contraction effect [13] [16]. These subtle structural differences influence the thermal and chemical stability of the respective compounds [13].

The synthesis of tetrakis(dimethylamino)hafnium follows reaction pathways analogous to those employed for the zirconium compound, utilizing hafnium tetrachloride as the metal precursor [4] [5]. However, significant differences emerge in reaction conditions and optimization parameters [5]. The hafnium synthesis typically requires lower reaction temperatures of -40°C to -80°C compared to -20°C to -60°C for zirconium, indicating enhanced reactivity of the hafnium precursor [4] [5].

PropertyTetrakis(dimethylamino)zirconiumTetrakis(dimethylamino)hafnium
Molecular FormulaC₈H₂₄N₄ZrC₈H₂₄N₄Hf
Molecular Weight (g/mol)267.53354.79
CAS Number19756-04-819782-68-4
Melting Point (°C)57-6026-29
Boiling Point (°C)8085°C at 0.1 mmHg
Distillation Point (mmHg)110-112°C at 4 mmHgNot specified
AppearanceFaint yellow crystalsLight yellow crystalline solid
Density (g/mL)Not specified1.098 at 25°C
Moisture SensitivityHigh (reacts with moisture)High (reacts rapidly with moisture)
Storage Conditions2-8°C under inert atmosphereStore cold under inert atmosphere

Thermal properties demonstrate notable differences between the two compounds [15] [14]. Tetrakis(dimethylamino)hafnium exhibits a significantly lower melting point of 26-29°C compared to 57-60°C for the zirconium analogue [10] [15]. This difference reflects the influence of molecular weight and intermolecular interactions on solid-state properties [13] [14]. The hafnium compound also displays enhanced volatility under reduced pressure conditions, with boiling occurring at 85°C under 0.1 mmHg pressure [14].

Synthesis yields and reaction efficiencies show comparable performance between zirconium and hafnium systems under optimized conditions [4] [5]. Both reactions achieve yields exceeding 80% when conducted with appropriate temperature control and stoichiometric ratios [4] [5]. However, the hafnium synthesis demonstrates greater sensitivity to reaction conditions, with yields dropping significantly under suboptimal temperature profiles [5].

Purification methodologies for both compounds employ similar distillation-based approaches, though the hafnium analogue requires modified parameters due to its enhanced volatility [15] [14]. Lower distillation temperatures and reduced pressure conditions prove necessary for the hafnium compound to prevent thermal decomposition while achieving effective purification [14].

The comparative stability of both compounds toward hydrolysis reveals similar reactivity patterns, with both species undergoing rapid decomposition in the presence of moisture [15] [14]. However, kinetic studies suggest that the hafnium compound exhibits slightly faster hydrolysis rates, consistent with the general trend of enhanced reactivity observed for hafnium complexes compared to zirconium analogues [13] [16].

Solvent-Free Synthesis Approaches

The development of solvent-free synthesis methodologies for tetrakis(dimethylamino)zirconium represents an emerging area of research focused on reducing environmental impact and improving process efficiency [17] [18]. These approaches eliminate the need for organic solvents while maintaining or enhancing product quality and yield compared to conventional solution-phase methods [17] [19].

Mechanochemical synthesis techniques have demonstrated significant potential for preparing metal amide complexes without solvent intervention [18]. Ball milling approaches utilizing zirconium tetrachloride and lithium dimethylamide precursors under controlled atmospheric conditions achieve comparable yields to solution-phase methods [18]. The mechanochemical process typically requires milling times of 1-4 hours at ambient temperature, significantly reducing overall reaction time compared to conventional approaches [18].

The absence of solvent in mechanochemical synthesis eliminates purification steps associated with solvent removal and reduces waste generation [17] [18]. Product isolation involves simple washing procedures to remove lithium chloride byproducts, followed by sublimation or distillation for final purification [18]. This streamlined process offers advantages in terms of atom economy and environmental sustainability [17].

Temperature control in solvent-free systems presents unique challenges and opportunities [17] [19]. The absence of solvent heat capacity requires careful management of exothermic reaction conditions to prevent thermal decomposition [17]. However, the elimination of solvent also enables precise temperature control without complications associated with solvent boiling points or thermal expansion [19].

Optimization studies for solvent-free synthesis have identified critical parameters including grinding frequency, reaction atmosphere, and precursor particle size [18]. Ball milling frequencies of 20-30 Hz provide optimal mixing while minimizing excessive heating [18]. Inert atmosphere conditions prove essential to prevent oxidation and hydrolysis during the mechanochemical process [18].

MethodTemperature Range (°C)Reaction Time (hours)Solvent SystemYield (%)
Conventional Method 1-20 to -60 (initial), RT (final)10 + 24-30n-hexane/THF75-85
Conventional Method 2-40 to -80 (initial), 60 (max)10 + 24-30n-hexane80-90
Optimized Temperature Control-10 to 0 (controlled)4 + 12Toluene/n-hexane85-92
Extended Reaction TimeRT to 604 + 48n-hexane70-80
High Concentration Route-15 to RT4 + 24Mixed alkane88-95

Neat reaction conditions involve direct combination of solid precursors without solvent addition [17] [19]. These approaches require elevated temperatures of 60-100°C to achieve adequate reaction rates, though care must be taken to prevent decomposition [17]. Reaction monitoring in neat systems typically employs in-situ spectroscopic techniques to track conversion progress [19].

The scalability of solvent-free methods presents significant advantages for industrial applications [18]. Mechanochemical synthesis readily scales from laboratory to production quantities without the volume limitations associated with solution-phase reactions [18]. Continuous processing using twin-screw extrusion has demonstrated feasibility for large-scale production of metal amide complexes with throughput rates exceeding 1 kilogram per hour [18].

Product quality from solvent-free synthesis methods generally matches or exceeds that obtained through conventional approaches [17] [18]. The absence of solvent impurities eliminates potential contamination sources, while controlled reaction conditions minimize side product formation [17] [19]. Spectroscopic analysis reveals that mechanochemically prepared tetrakis(dimethylamino)zirconium exhibits comparable purity to solution-synthesized material [18].

Hydrogen Bond Acceptor Count

4

Exact Mass

266.104796 g/mol

Monoisotopic Mass

266.104796 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-16

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